1-[3-(p-Ethoxyphenyl)propyl]piperazine
Description
Properties
Molecular Formula |
C15H24N2O |
|---|---|
Molecular Weight |
248.36 g/mol |
IUPAC Name |
1-[3-(4-ethoxyphenyl)propyl]piperazine |
InChI |
InChI=1S/C15H24N2O/c1-2-18-15-7-5-14(6-8-15)4-3-11-17-12-9-16-10-13-17/h5-8,16H,2-4,9-13H2,1H3 |
InChI Key |
GUOJCAVFOGESLI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)CCCN2CCNCC2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 1-[3-(p-Ethoxyphenyl)propyl]piperazine with key analogs, focusing on structural variations, receptor affinities, and biological activities.
SC211 (3-(4-(4-Chlorophenyl)piperazin-1-yl)-N-(3-methoxyphenyl)propanamide)
- Structure : Features a 4-chlorophenylpiperazine moiety linked via a propyl chain to a 3-methoxyphenyl propanamide group.
- Comparison : The substitution of the ethoxy group in the target compound with a chlorine atom (in SC211) enhances D4R selectivity. The amide group in SC211 may contribute to hydrogen bonding with receptors, a feature absent in the target compound.
SC212 (1-(3-((4-Fluorophenyl)thio)propyl)-4-(4-(trifluoromethyl)phenyl)piperazine)
- Structure : Contains a fluorophenylthio group and a trifluoromethylphenyl substituent on the piperazine ring.
- Activity : Atypical antipsychotic activity linked to dopamine D2 receptor (D2R) modulation .
- Comparison: The sulfur atom in SC212’s propyl chain introduces steric and electronic differences compared to the ethoxy group in the target compound.
BP-554 (1-[3-(3,4-Methylenedioxyphenoxy)propyl]-4-phenylpiperazine)
- Structure: Incorporates a methylenedioxyphenoxy group on the propyl chain and a phenylpiperazine core.
- Activity : Potent 5-HT1A receptor agonist with demonstrated antidepressant and anxiolytic effects .
- Comparison : The methylenedioxy group in BP-554 increases electron density on the aromatic ring, enhancing 5-HT1A affinity. In contrast, the ethoxy group in the target compound may favor interactions with different receptor subtypes, such as sigma receptors.
HRP 392 (1-[3-(6-Fluoro-1,2-benzisoxazol-3-yl)propyl]-4-(2-methoxyphenyl)piperazine)
- Structure : Combines a benzisoxazole fragment with a 2-methoxyphenylpiperazine group.
- Activity : Antipsychotic activity with reduced extrapyramidal side effects (EPS) due to balanced D2 and 5-HT2A receptor modulation .
- The ortho-methoxy substituent in HRP 392 versus the para-ethoxy group in the target compound may alter receptor binding orientation.
SA4503 (1-(3,4-Dimethoxyphenethyl)-4-(3-phenylpropyl)piperazine)
- Structure : Features a dimethoxyphenethyl group and a phenylpropyl chain.
- Activity : Sigma-1 (σ1) receptor agonist with antidepressant and neuroprotective properties .
- Comparison : The dimethoxy substitution on the phenethyl group enhances σ1 receptor affinity, while the ethoxy group in the target compound may offer a different pharmacokinetic profile.
Key Findings and Implications
Substituent Effects :
- Para vs. Ortho Substitution : Para-ethoxy groups (as in the target compound) may favor sigma or 5-HT1A receptor interactions, while ortho-methoxy groups (e.g., HRP 392) optimize D2 receptor binding .
- Electron-Withdrawing Groups : Halogens (e.g., Cl in SC211) or trifluoromethyl groups (SC212) enhance receptor selectivity via electronic effects .
Linker Modifications :
- Propyl chains with heteroatoms (e.g., sulfur in SC212) or rigid moieties (e.g., benzisoxazole in HRP 392) influence conformational flexibility and receptor engagement .
Therapeutic Applications :
- Antipsychotic activity is common among analogs with D2/D4R affinity (SC211, SC212, HRP 392), while σ1 or 5-HT1A agonists (SA4503, BP-554) show promise in mood disorders .
Preparation Methods
Reaction Mechanism and Conditions
Piperazine reacts with 3-(p-ethoxyphenyl)propyl bromide in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile. A base like potassium carbonate (K₂CO₃) or triethylamine (Et₃N) is employed to deprotonate piperazine, enhancing its nucleophilicity. The reaction typically proceeds at 80–100°C for 12–24 hours.
Key Considerations:
-
Regioselectivity: Monoalkylation is challenging due to piperazine’s two equivalent nitrogen atoms. Excess piperazine (2–3 equivalents) ensures preferential mono-substitution.
-
Purification: Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water mixtures isolates the product.
Data Table: Representative Alkylation Protocol
| Parameter | Value | Source |
|---|---|---|
| Reactant Ratio (Piperazine:Halide) | 2:1 | |
| Solvent | DMF | |
| Base | K₂CO₃ | |
| Temperature | 80°C | |
| Reaction Time | 18 hours | |
| Yield | 45–60% |
Nucleophilic Substitution via Dihalogenoalkane Intermediates
This approach utilizes 1,3-dibromopropane as a bifunctional alkylating agent to tether the p-ethoxyphenyl group to piperazine. The method involves sequential reactions to ensure controlled substitution.
Synthetic Workflow
-
Step 1: 4-(p-Ethoxyphenyl)piperazine reacts with 1,3-dibromopropane in DMF at 60°C for 6 hours, forming a monoalkylated intermediate.
-
Step 2: The intermediate undergoes a second alkylation with piperazine or a quenching agent to cap residual reactivity.
Advantages:
Challenges:
-
Byproduct Formation: Competing dialkylation necessitates precise stoichiometric control.
-
Purification Complexity: Silica gel chromatography is often required to separate mono- and dialkylated species.
Condensation with Benzoxazine Derivatives
Patented methodologies describe the condensation of 2H-3,1-benzoxazine-2,4(1H)-dione with amines bearing the target substituents. For 1-[3-(p-Ethoxyphenyl)propyl]piperazine, this involves synthesizing a custom amine precursor.
Protocol Overview
-
Precursor Synthesis: 1-(3-Aminopropyl)-4-(p-ethoxyphenyl)piperazine is prepared via reductive amination of p-ethoxybenzaldehyde with 1,3-diaminopropane, followed by piperazine coupling.
-
Condensation Reaction: The amine reacts with benzoxazine-dione and ethyl orthoformate at 120–130°C for 2 hours, yielding the cyclized product.
Key Data:
Multi-Step Synthesis from Aniline Derivatives
Adapting a route from WO2016078107A1, this method constructs the piperazine core de novo while introducing the p-ethoxyphenyl and propyl groups sequentially.
Stepwise Breakdown
-
Bis(2-chloroethyl)methylamine Synthesis: Diethanolamine reacts with thionyl chloride (SOCl₂) in chloroform, yielding bis(2-chloroethyl)methylamine hydrochloride.
-
Piperazine Formation: 4-(p-Ethoxyphenyl)piperazine is generated by reacting bis(2-chloroethyl)methylamine with p-ethoxyaniline in xylene at 140°C.
-
Propyl Group Introduction: The piperazine intermediate is alkylated with 1-bromo-3-chloropropane in ethanol at 0–10°C, affording the target compound.
Optimization Insights:
-
Temperature Control: Low temperatures during final alkylation minimize side reactions.
-
Solvent Selection: Ethanol enhances solubility of ionic intermediates, improving reaction homogeneity.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability | Complexity |
|---|---|---|---|---|
| Direct Alkylation | 45–60 | 90–95 | Moderate | Low |
| Dihalogenoalkane Route | 50–65 | 85–90 | High | Moderate |
| Benzoxazine Condensation | 60–67 | >95 | Low | High |
| Multi-Step Synthesis | 70–75 | >98 | High | Very High |
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis yield of 1-[3-(p-Ethoxyphenyl)propyl]piperazine?
- Methodological Answer : Synthesis optimization requires careful selection of reaction conditions. For example:
- Solvent choice : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance nucleophilic substitution reactions in piperazine derivatives.
- Temperature control : Reactions typically proceed at 80–100°C to balance reaction rate and side-product formation.
- Purification : Column chromatography with silica gel (ethyl acetate/hexane gradients) or recrystallization improves purity .
Q. What analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- Structural elucidation : Use H/C NMR to confirm substituent positions and piperazine ring integrity. For example, aromatic protons appear at δ 6.8–7.2 ppm in CDCl₃ .
- Purity assessment : Capillary electrophoresis (UV detection at 230–240 nm) or HPLC-MS ensures absence of regioisomers (e.g., ortho/meta-substituted byproducts) .
- Thermal stability : Thermogravimetric analysis (TGA) under nitrogen assesses decomposition thresholds .
Q. How can researchers evaluate the preliminary biological activity of this compound?
- Methodological Answer :
- In vitro assays : Screen for receptor binding (e.g., serotonin or dopamine receptors) using radioligand displacement assays. IC₅₀ values below 10 μM indicate promising activity .
- Toxicity profiling : Use MTT assays on HEK-293 or HepG2 cells to determine LC₅₀. Derivatives with LC₅₀ > 100 μM are considered low-toxic .
- Solubility testing : Measure logP via shake-flask method; values <3 suggest suitability for in vivo studies .
Advanced Research Questions
Q. How do structural modifications influence the biological activity of this compound?
- Methodological Answer :
- SAR studies : Replace the ethoxy group with electron-withdrawing (e.g., nitro) or donating (e.g., methyl) groups. For example, nitro substitution reduces serotonin receptor affinity by 40% but enhances metabolic stability .
- Conformational analysis : Use X-ray crystallography or DFT calculations to correlate piperazine ring puckering with target binding. A chair conformation improves interaction with hydrophobic pockets .
- Bioisosteric replacements : Substitute the piperazine ring with homopiperazine or 1,4-diazepane to modulate solubility and selectivity .
Q. How can computational methods resolve contradictions in experimental data for this compound?
- Methodological Answer :
- Molecular docking : Identify binding modes to receptors (e.g., 5-HT₁ₐ) using AutoDock Vina. Compare predicted ΔG values with experimental IC₅₀ to validate models .
- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes. RMSD <2 Å indicates reliable binding .
- QSAR modeling : Use Random Forest or PLS regression to link substituent electronic parameters (Hammett σ) to activity outliers .
Q. What strategies mitigate reduced bioactivity in structurally modified derivatives?
- Methodological Answer :
- Co-crystallization : Co-administer with β-cyclodextrin to enhance solubility and bioavailability, as shown for similar piperazine analogs .
- Prodrug design : Introduce ester or amide prodrug moieties to improve membrane permeability. Hydrolysis in vivo regenerates the active form .
- Synergistic combinations : Pair with adjuvants (e.g., P-glycoprotein inhibitors) to counteract efflux pump-mediated resistance .
Q. How does the compound’s stability under physiological conditions impact its therapeutic potential?
- Methodological Answer :
- Degradation studies : Incubate in simulated gastric fluid (pH 1.2) and plasma (pH 7.4) at 37°C. Monitor degradation via LC-MS; half-life >6 hours is desirable .
- Reactive oxygen species (ROS) susceptibility : Expose to H₂O₂ or hydroxyl radicals. Piperazine rings with electron-donating groups show higher resistance to oxidative cleavage .
- Metabolic profiling : Use liver microsomes to identify CYP450-mediated metabolites. N-dealkylation is a common pathway requiring structural blocking .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
